BPyO-34 -

BPyO-34

Catalog Number: EVT-1534362
CAS Number:
Molecular Formula: C32H29FN2O5S
Molecular Weight: 572.6514
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPyO-34 is a novel apoptosis signal-regulating kinase 1 (ASK1) inhibitor with IC50 of 0.52μM in vitro in kinase assay.
Synthesis Analysis

The synthesis of BPyO-34 involves a multi-step process designed to optimize yield and purity. The general synthetic pathway includes:

Technical details include the use of specific solvents and reagents that facilitate the reactions while minimizing side products. For instance, reactions are often conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Molecular Structure Analysis

BPyO-34 exhibits a well-defined molecular structure characterized by its unique arrangement of atoms that confer its biological activity. Key structural features include:

  • Core Structure: The compound contains a bipyridine framework, which is crucial for its interaction with the target kinase.
  • Functional Groups: Various substituents on the bipyridine core enhance solubility and binding affinity to the target protein.

Data from X-ray crystallography or NMR spectroscopy can provide insights into the precise arrangement of atoms within BPyO-34, allowing researchers to better understand how structural variations might affect its biological activity.

Chemical Reactions Analysis

BPyO-34 participates in specific chemical reactions that are essential for its function as an inhibitor. Notable reactions include:

  1. Binding Interactions: The compound binds to the active site of apoptosis signal-regulating kinase 1, effectively inhibiting its activity.
  2. Stability Studies: BPyO-34 has demonstrated stability under various conditions, maintaining integrity when exposed to temperatures up to 44 °C for extended periods .

Technical details regarding these reactions often involve kinetic studies and binding assays that help elucidate the compound's mechanism of action.

Mechanism of Action

The mechanism by which BPyO-34 exerts its effects involves several key processes:

  1. Inhibition of Apoptosis Signal-Regulating Kinase 1: By binding to the kinase, BPyO-34 prevents it from phosphorylating downstream targets that would normally promote apoptosis.
  2. Cellular Impact: This inhibition can lead to altered cell survival pathways, making it a candidate for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer.

Data supporting these mechanisms typically come from biochemical assays measuring changes in kinase activity and subsequent cellular responses.

Physical and Chemical Properties Analysis

BPyO-34 possesses distinctive physical and chemical properties that influence its behavior in biological systems:

  • Physical State: It is stable as a solid at room temperature and retains stability when heated.
  • Solubility: Solubility characteristics are important for its bioavailability; thus, studies often assess solubility in various solvents.
  • Chemical Stability: The compound's stability under physiological conditions is critical for its application as a therapeutic agent.

Relevant data can include melting points, solubility profiles, and degradation rates under different conditions.

Applications

BPyO-34 has significant scientific applications primarily in the field of cancer research:

  1. Therapeutic Potential: As an apoptosis signal-regulating kinase 1 inhibitor, it holds promise for developing treatments aimed at cancers where apoptosis is dysregulated.
  2. Research Tool: It serves as a valuable tool for studying apoptosis pathways and validating targets in drug discovery efforts.

The ongoing research into BPyO-34 underscores its potential impact on understanding and treating diseases linked to apoptosis dysregulation .

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1) in Disease Pathogenesis

ASK1 (MAP3K5) is a redox-sensitive serine/threonine kinase that functions as a master regulator of cellular stress responses. Under oxidative stress, ASK1 dissociates from thioredoxin (Trx), forming the ASK1 signalosome complex, which activates downstream p38 MAPK and JNK pathways. Sustained ASK1 activation drives pathological processes across multiple organ systems [7]:

  • Neurodegenerative Diseases: ASK1 mediates amyloid-β neurotoxicity in Alzheimer’s disease and microglial activation in Parkinson’s disease via p38/JNK-induced inflammation and apoptosis [4].
  • Metabolic Disorders: ER stress-induced ASK1 activation contributes to insulin resistance in type 1 and type 2 diabetes by promoting pancreatic β-cell apoptosis [4] [7].
  • Cancer: ASK1 overexpression accelerates gastric cancer proliferation and angiogenesis in osteosarcoma via VEGF upregulation [4].
  • Fibrotic Diseases: In non-alcoholic steatohepatitis (NASH), ASK1 activation in hepatocytes drives inflammation and collagen deposition, leading to liver fibrosis [3] [7].

Table 1: Disease Pathways Mediated by ASK1

Disease CategoryMechanism of ASK1 InvolvementKey Downstream Effects
NeurodegenerationOxidative stress in neurons & gliap38/JNK-driven neuroinflammation and apoptosis [4] [7]
DiabetesER stress in pancreatic β-cellsβ-cell apoptosis, insulin deficiency [4]
CancerVEGF overexpressionTumor angiogenesis, proliferation [4]
NASH/Liver FibrosisHepatocyte stress signalingCollagen deposition, stellate cell activation [3] [7]

Rationale for ASK1 Inhibition in Therapeutic Interventions

Targeting ASK1 offers distinct advantages over direct p38/JNK inhibition due to its position upstream in the stress-signaling cascade:

  • Pathological Specificity: ASK1 activation occurs primarily under stress conditions (e.g., ROS, ER stress), whereas p38/JNK regulate basal homeostatic functions. Ask1 knockout mice are viable with no developmental defects, unlike p38α or Jnk1/2 knockouts, which are embryonically lethal [7].
  • Dual Pathway Modulation: ASK1 inhibition simultaneously suppresses both p38 and JNK cascades, addressing redundant inflammatory and apoptotic signals [3] [7].
  • Safety Profile: Clinical trials of p38 inhibitors (e.g., pamapimod) showed high rates of adverse effects (35% infection, 20% rash), underscoring the need for upstream targets like ASK1 with narrower physiological roles [7].

Table 2: ASK1 vs. Downstream Kinases as Therapeutic Targets

ParameterASK1 InhibitionDirect p38/JNK Inhibition
Physiological RoleActivated only under stressBasal cellular functions
Knockout ViabilityViable, no defects [7]Embryonic lethal (p38α, JNK1/2) [7]
Clinical SafetyFewer homeostatic disruptionsHigh toxicity in trials [7]
Therapeutic ScopeBlocks multiple disease axesLimited by compensatory pathways

Emergence of Benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one Derivatives as ASK1 Inhibitors

Virtual screening of 270,000 compounds targeting the ASK1 ATP-binding site identified benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one as a novel inhibitor scaffold. Among 34 synthesized derivatives, BPyO-34 (1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one) emerged as the most potent, with an IC₅₀ of 0.52 μM in kinase assays [2] [6] [9].

Structure-Activity Relationship (SAR) Insights:

  • Benzothiazole Moiety: Essential for hydrophobic interactions within ASK1’s adenine-binding region. Fluorination at C6 (6-fluoro-benzothiazole) enhanced potency by 3-fold compared to unsubstituted analogs [9].
  • Hydrophobic Pocket Engagement: The 3-(3-methyl-butoxy)phenyl group at position 5 occupies hydrophobic pocket I, with branched chains improving affinity over linear alkoxy groups [9].
  • Dihydrobenzofuran Carbonyl: The 2-methyl-2,3-dihydro-benzofuran-5-carbonyl at position 4 enables hydrogen bonding with catalytic lysine (Lys709) and backbone residues [9].

Table 3: Key BPyO-34 Derivatives and ASK1 Inhibition

Compound ModificationResidual ASK1 Activity (%)IC₅₀ (μM)
BPyO-34 (6-F, 3-methyl-butoxy)140.52
6-H (no fluoro)421.67
Methoxy instead of branched alkoxy78>10
Benzoyl instead of dihydrobenzofuranoyl658.3

Binding Mode Analysis:

Molecular docking reveals BPyO-34 binds the ASK1 ATP pocket through:

  • Sulfur-π interaction between benzothiazole sulfur and Val757 in the hinge region.
  • Hydrogen bonds from the pyrrol-2-one carbonyl to Met770 and the 3-hydroxy group to Asp738.
  • Van der Waals contacts between the dihydrobenzofuran and hydrophobic subpocket II [9].

Interactive Binding Mode Diagram:

[ASK1 ATP-Binding Site]  | Interaction Type | BPyO-34 Group         | ASK1 Residue |  |------------------|------------------------|--------------|  | Sulfur-π         | Benzothiazole S       | Val757       |  | H-bond           | 3-Hydroxy             | Asp738       |  | H-bond           | Pyrrol-2-one carbonyl | Met770       |  | Hydrophobic      | Dihydrobenzofuran     | Leu676       |  

Selectivity Profile:

At 10 μM, BPyO-34 exhibits >85% residual activity for FGFR1, Tie2, JNK3, and CK2 kinases, confirming ASK1 selectivity. Only Aurora A shows moderate inhibition (45% residual activity), attributable to partial hinge region similarity [8] [9].

Concluding Remarks

BPyO-34 exemplifies the successful application of structure-based design in developing ASK1 inhibitors. Its benzothiazole-pyrrolone scaffold offers a promising starting point for optimizing brain-penetrant inhibitors for neurodegenerative conditions, leveraging the compound’s selectivity and defined SAR. Future work should explore in vivo efficacy in models of NASH or Alzheimer’s, where ASK1 hyperactivation is established [3] [7] [9].

Properties

Product Name

BPyO-34

IUPAC Name

1-(6-Fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one

Molecular Formula

C32H29FN2O5S

Molecular Weight

572.6514

InChI

InChI=1S/C32H29FN2O5S/c1-17(2)11-12-39-23-6-4-5-19(15-23)28-27(29(36)20-7-10-25-21(14-20)13-18(3)40-25)30(37)31(38)35(28)32-34-24-9-8-22(33)16-26(24)41-32/h4-10,14-18,28,37H,11-13H2,1-3H3

InChI Key

XHOUYEFJMAJKSB-UHFFFAOYSA-N

SMILES

O=C1N(C2=NC3=CC=C(F)C=C3S2)C(C4=CC=CC(OCCC(C)C)=C4)C(C(C5=CC=C(OC(C)C6)C6=C5)=O)=C1O

Solubility

Soluble in DMSO

Synonyms

BPyO-34; BPyO 34; BPyO34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.